Cas no 1261682-35-2 ([5-iodo-2-(trifluoromethyl)phenyl]methanol)

[5-Iodo-2-(trifluoromethyl)phenyl]methanol is a versatile aromatic alcohol featuring both an iodine substituent and a trifluoromethyl group on the phenyl ring. The presence of these functional groups enhances its utility as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions and derivatization processes. The iodine moiety offers a reactive site for further functionalization via metal-catalyzed couplings, while the electron-withdrawing trifluoromethyl group can influence the reactivity and stability of the molecule. The hydroxymethyl group provides an additional handle for further modifications, making this compound valuable for constructing complex molecular architectures. Its well-defined structure and functional group compatibility make it suitable for research and industrial applications.
[5-iodo-2-(trifluoromethyl)phenyl]methanol structure
1261682-35-2 structure
Product Name:[5-iodo-2-(trifluoromethyl)phenyl]methanol
CAS No:1261682-35-2
MF:C8H6F3IO
MW:302.032325267792
MDL:MFCD18398178
CID:4565766
Update Time:2025-05-23

[5-iodo-2-(trifluoromethyl)phenyl]methanol Chemical and Physical Properties

Names and Identifiers

    • 5-iodo-2-(trifluoromethyl)benzyl alcohol
    • (5-iodo-2-(trifluoromethyl)phenyl)methanol
    • Benzenemethanol, 5-iodo-2-(trifluoromethyl)-
    • [5-iodo-2-(trifluoromethyl)phenyl]methanol
    • MDL: MFCD18398178
    • Inchi: 1S/C8H6F3IO/c9-8(10,11)7-2-1-6(12)3-5(7)4-13/h1-3,13H,4H2
    • InChI Key: FIBOOUCFALSAIR-UHFFFAOYSA-N
    • SMILES: C1(CO)=CC(I)=CC=C1C(F)(F)F

[5-iodo-2-(trifluoromethyl)phenyl]methanol Pricemore >>

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Additional information on [5-iodo-2-(trifluoromethyl)phenyl]methanol

Professional Introduction to [5-iodo-2-(trifluoromethyl)phenyl]methanol (CAS No. 1261682-35-2)

[5-iodo-2-(trifluoromethyl)phenyl]methanol (CAS No. 1261682-35-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, featuring a phenyl ring substituted with an iodine atom at the 5-position and a trifluoromethyl group at the 2-position, along with a methanol functional group, exhibits a combination of reactivity and stability that makes it a valuable intermediate in synthetic chemistry.

The presence of the iodine atom in the aromatic ring enhances its utility as a coupling partner in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are fundamental in constructing complex molecular architectures. Meanwhile, the trifluoromethyl group introduces electron-withdrawing effects, influencing the electronic properties of the aromatic system and making it suitable for applications in drug design where metabolic stability and lipophilicity are critical factors.

[5-iodo-2-(trifluoromethyl)phenyl]methanol has been increasingly utilized in the development of novel pharmaceuticals. Its structural features make it an excellent candidate for generating biaryl compounds, which are prevalent in many bioactive molecules. Recent studies have highlighted its role in synthesizing kinase inhibitors, where the trifluoromethyl group contributes to improved binding affinity and selectivity. Additionally, the compound has been explored in the synthesis of antiviral agents, demonstrating its versatility in addressing diverse therapeutic targets.

In materials science, [5-iodo-2-(trifluoromethyl)phenyl]methanol has found applications in the preparation of organic electronic materials. The incorporation of fluorinated aromatic systems into polymers and small molecules often enhances their thermal stability and charge transport properties. Researchers have leveraged this compound to develop advanced materials for organic light-emitting diodes (OLEDs) and photovoltaic devices, where such modifications lead to improved device performance and longevity.

The synthesis of [5-iodo-2-(trifluoromethyl)phenyl]methanol typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the iodine atom is often achieved through halogenation reactions, while the trifluoromethyl group is incorporated via metal-catalyzed cross-coupling or direct fluorination techniques. These synthetic strategies highlight the compound's synthetic utility and its potential for further derivatization to create tailored molecular entities.

Recent advancements in computational chemistry have also contributed to a deeper understanding of [5-iodo-2-(trifluoromethyl)phenyl]methanol's reactivity and electronic structure. Molecular modeling studies have revealed insights into how the trifluoromethyl group modulates the electronic properties of the aromatic ring, providing valuable guidance for medicinal chemists in designing more effective drug candidates. Furthermore, these computational approaches have been instrumental in predicting the compound's behavior in various chemical transformations, aiding in the optimization of synthetic routes.

The growing interest in fluorinated compounds stems from their unique physicochemical properties, which often translate into enhanced biological activity and material performance. [5-iodo-2-(trifluoromethyl)phenyl]methanol exemplifies this trend by combining a halogenated aromatic system with a methanol functional group, creating a versatile building block for both pharmaceuticals and advanced materials. As research continues to uncover new applications for this compound, its importance in synthetic chemistry is likely to grow further.

In conclusion, [5-iodo-2-(trifluoromethyl)phenyl]methanol (CAS No. 1261682-35-2) represents a significant advancement in organic synthesis and materials science. Its unique structural features make it a valuable intermediate for constructing complex molecules with applications ranging from drug development to advanced electronic materials. The ongoing research into this compound underscores its potential as a cornerstone in future chemical innovations.

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